BENGHE Foundational & Exploratory

Check Availability & Pricing

VU6015929: A Technical Guide to its Biological
Activity on DDR1/2 Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: vU6015929

Cat. No.: B2687919

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of VU6015929, a potent and selective
dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2
(DDR2). This guide details its quantitative inhibitory activity, the experimental protocols used for
its characterization, and its effects on cellular signaling pathways.

Quantitative Inhibitory Activity

VU6015929 demonstrates high-affinity binding and potent inhibition of both DDR1 and DDR2
kinases. Its activity has been quantified using various biochemical and cell-based assays. The
half-maximal inhibitory concentrations (IC50) from key studies are summarized below.

Target Assay Type IC50 Value (nM) Source
Cell-free (TR-FRET

DDR1 4.67 [1]
LanthaScreen)

Cell-free (TR-FRET
DDR2 7.39 [1]
LanthaScreen)

Cell-based (HEK293-
p-DDR1 0.71 [2]
DDR1)
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In addition to its potent activity on DDR1/2, VU6015929 exhibits excellent selectivity across the
human kinome. In a broad panel of 371 wild-type and mutant kinases, VU6015929 (at 1 uM)
showed potent inhibition of only 7.2% of the kinases screened, highlighting its specificity for the
DDR family.[3]

Mechanism of Action and Signhaling Pathways

DDR1 and DDR2 are unique receptor tyrosine kinases (RTKSs) that are activated by binding to
various types of collagen, not by peptide growth factors.[3][4] This interaction with the
extracellular matrix (ECM) induces a slow and sustained receptor autophosphorylation,
initiating downstream signaling cascades that regulate cell adhesion, migration, proliferation,
and matrix remodeling.[5][6]

VU6015929 functions as an ATP-competitive kinase inhibitor, binding to the intracellular kinase
domain of DDR1 and DDR2. This action prevents the autophosphorylation of the receptors,
thereby blocking the initiation of downstream signaling even in the presence of collagen.

DDR1/2 Signaling Cascade and Point of Inhibition

The following diagram illustrates the canonical DDR1/2 signaling pathway and the inhibitory
action of VU6015929. Upon collagen binding, DDRs dimerize and autophosphorylate, creating
docking sites for adaptor proteins that activate cascades such as MAPK/ERK and PI3K/AKkt.[7]

[8]
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DDR1/2 Signaling Pathway and VU6015929 Inhibition.
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Experimental Protocols

The characterization of VU6015929 involved several key in vitro biochemical and cell-based

assays.

TR-FRET Kinase Binding Assay (LanthaScreen)

This assay was used to determine the direct binding affinity and IC50 of VU6015929 for DDR1
and DDR2 kinase domains in a cell-free system.

e Principle: The assay measures the binding of a fluorescently labeled ATP-competitive tracer
to the kinase. A terbium-labeled anti-tag antibody binds to the kinase. When the tracer is
bound to the kinase, Forster Resonance Energy Transfer (FRET) occurs between the
terbium-labeled antibody and the fluorescent tracer. A test compound that binds to the ATP
pocket displaces the tracer, disrupting FRET and causing a decrease in the emission signal.

o Methodology:

o Recombinant DDR1 or DDR2 kinase, a proprietary Alexa Fluor 647-labeled kinase tracer,

and a terbium-labeled antibody are combined in an assay buffer.
o VU6015929 is serially diluted and added to the reaction mixture.
o The reaction is incubated at room temperature to reach equilibrium.

o The Time-Resolved FRET (TR-FRET) signal is read on a suitable plate reader, measuring
both terbium and Alexa Fluor emissions.

o The ratio of the emission signals is calculated, and IC50 values are determined by fitting
the data to a dose-response curve.

Cell-Based DDR1 Autophosphorylation Assay

This experiment confirms the ability of VU6015929 to inhibit collagen-induced DDR1 activation

within a cellular context.[3]

e Principle: Western blotting is used to detect the phosphorylation status of DDR1 in cells
treated with collagen, with and without the inhibitor. A decrease in phosphorylated DDR1 (p-
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DDR1) relative to total DDR1 indicates inhibitory activity.

o Methodology:

o Cell Culture: HEK293 cells stably expressing full-length human DDR1 (HEK293-DDR1)
are cultured to near confluence.

o Serum Starvation: Cells are serum-starved for 24 hours to reduce basal kinase activity.

o Inhibitor Treatment: Cells are pre-incubated with varying concentrations of VU6015929 or
vehicle control (DMSO).

o Stimulation: Collagen | is added to the media to stimulate DDR1 activation, and cells are
incubated for an additional 24 hours.

o Cell Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase
inhibitors.

o Western Blot: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and
probed with primary antibodies specific for phosphorylated DDR1 and total DDR1.

o Detection: Membranes are incubated with secondary antibodies and visualized using
chemiluminescence. Band intensities are quantified to determine the IC50 for inhibition of
phosphorylation.

Workflow for Cell-Based Phosphorylation Assay

The following diagram outlines the workflow for assessing the cellular activity of VU6015929.

1. Culture 2. Serum Starve 3. Pre-treat with 4. Stimulate with 6. Western Blot for 7. Quantify and
HEK293-DDR1 Cells > (2ah) > VUs015929 > Collagen I (24h) SlScleels p-DDRI1 & Total DDR1 ™ Calculate IC50

Click to download full resolution via product page

Workflow for DDR1 Autophosphorylation Inhibition Assay.

Collagen IV Production Assay
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This functional assay measures a key downstream biological consequence of DDR1 activation
and its inhibition by VU6015929. Activated DDR1 is known to promote the production of
collagen IV in kidney mesangial cells.[3]

o Principle: The effect of VU6015929 on DDR1-mediated collagen IV production is measured
by Western blot.

o Methodology:

o Cell Culture: DDR1-null mesangial cells reconstituted with human full-length DDR1 cDNA
are serum-starved.

o Treatment: Cells are treated with vehicle, a reference compound, or VU6015929 (e.g., at 3
uM) for 24 hours.

o Analysis: Cell lysates are collected, and the levels of collagen IV are analyzed by Western
blot.

o Result Interpretation: A significant reduction in collagen IV levels in VU6015929-treated
cells compared to vehicle-treated cells indicates that the inhibitor blocks this pro-fibrotic
signaling outcome.[3]

Summary of Biological Effects

VU6015929 is a dual inhibitor that potently and selectively targets DDR1 and DDR2.[3] Its
primary biological activities demonstrated in preclinical studies include:

» Potent Inhibition of DDR1/2 Kinase Activity: VU6015929 directly binds to the ATP pocket of
DDR1 and DDR2, preventing their catalytic function with nanomolar potency.[1]

» Blockade of Collagen-Induced Cellular Activation: In cell-based assays, VU6015929
effectively blocks the autophosphorylation of DDR1 that is induced by collagen stimulation.[3]

« Inhibition of Pro-Fibrotic Signaling: By inhibiting DDR1, VU6015929 significantly reduces the
production of collagen IV in mesangial cells, suggesting its potential as an anti-fibrotic agent.

[3]
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» Favorable Pharmacological Profile: The compound displays low cytotoxicity and an
acceptable in vitro drug metabolism and pharmacokinetics (DMPK) profile, making it a
suitable tool for both in vitro and in vivo studies.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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